Antimalarial Potency: Halofuginone vs. Febrifugine (In Vitro)
In a direct comparative study against the chloroquine-resistant W2 strain of Plasmodium falciparum, halofuginone demonstrated approximately 3.7-fold greater antimalarial potency in vitro than its parent compound, febrifugine [1].
| Evidence Dimension | In Vitro Antimalarial Activity (IC50) |
|---|---|
| Target Compound Data | 0.145 ng/ml (± 0.02) |
| Comparator Or Baseline | Febrifugine: 0.53 ng/ml (± 0.19) |
| Quantified Difference | Halofuginone is ~3.7x more potent |
| Conditions | Plasmodium falciparum W2 (chloroquine-resistant) strain; IC50 measured in ng/ml. |
Why This Matters
This demonstrates that halofuginone is a more potent antimalarial agent than its natural product precursor, potentially requiring a lower dose to achieve the same effect.
- [1] Jiang, S., Zeng, Q., Gettayacamin, M., Tungtaeng, A., Wannaying, S., Lim, A., ... & Kyle, D. E. (2005). Antimalarial activities and therapeutic properties of febrifugine analogs. Antimicrobial Agents and Chemotherapy, 49(3), 1169-1176. PMID: 15728920. View Source
